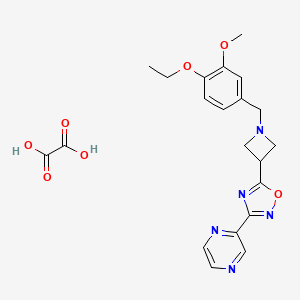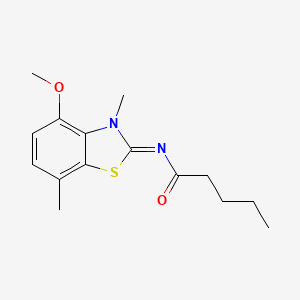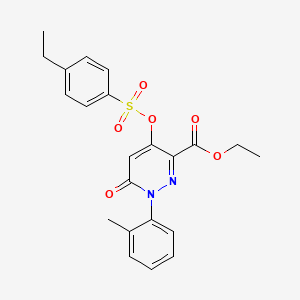
5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C21H23N5O7 and its molecular weight is 457.443. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Optical Properties
A study by Jiang et al. (2012) focused on the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives. This research highlights the importance of understanding the optical properties of such compounds, which could be relevant for applications in material science, particularly in developing optical materials with specific absorption and emission characteristics. The spatial structure and spectroscopic characterization of these compounds were determined, providing valuable information on their potential utility in creating materials with desired optical features Jiang et al., 2012.
Antibacterial Evaluation
Chopde et al. (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one and evaluated their antibacterial activities. This work underscores the potential of such compounds in developing new antibacterial agents. By understanding the antimicrobial efficacy of these derivatives, researchers can explore similar compounds, including the one , for their potential applications in combating bacterial infections Chopde et al., 2012.
Antioxidant and Enzyme Inhibition Activities
Pillai et al. (2019) reported on Schiff bases containing 1,2,4-triazole and pyrazole rings, exploring their antioxidant and enzyme inhibitory activities. This study is particularly relevant for understanding how structural modifications can influence biological activities, potentially guiding the design of new compounds with improved efficacy in these areas. Such insights could be applied to the compound of interest for exploring its possible roles in pharmaceutical research, especially in developing treatments with antioxidant properties or enzyme inhibition capabilities Pillai et al., 2019.
Computational and Pharmacological Potential
Faheem (2018) focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for various biological activities, including toxicity assessment and tumor inhibition. This research highlights the importance of computational methods in predicting the biological activity of new compounds, suggesting a potential research application for the compound in drug discovery and development Faheem, 2018.
properties
IUPAC Name |
5-[1-[(4-ethoxy-3-methoxyphenyl)methyl]azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3.C2H2O4/c1-3-26-16-5-4-13(8-17(16)25-2)10-24-11-14(12-24)19-22-18(23-27-19)15-9-20-6-7-21-15;3-1(4)2(5)6/h4-9,14H,3,10-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYOTNSGVYULFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=NC=CN=C4)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2945264.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2945266.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2945267.png)
![2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B2945270.png)
![4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2945273.png)
![N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2945274.png)


![N,N-dimethyl-2-nitro-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline](/img/structure/B2945278.png)
![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)

